molecular formula C8H11NO3S B8385972 3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No. B8385972
M. Wt: 201.25 g/mol
InChI Key: RBKMMJSQKNKNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04197240

Procedure details

α-(Benzyloxycarbonyl)amino-4-hydroxy-3-(methoxymethyl)benzeneacetic acid (0.1 mole) is dissolved in tetrahydrofuran (THF). The temperature of the solution is maintained at about -10° C. and 0.2 mole of isobutylchloroformate is added. After stirring for about 30 minutes at -10° C., 0.1 mole of 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid in a 50/50 THF/water solution containing 0.1 mole of triethylamine is added to the above formed solution. This mixture is stirred for 30 minutes at -10° C. and then the temperature is raised to about 20° C. Stirring is continued for an additional 30 minutes. The pH is adjusted to 4.5 to 5.5, and the coupled product is extracted into ethyl acetate. The ethyl acetate is dried over magnesium sulfate, filtered and evaporated to give the coupled product, 6-[[(benzyloxycarbonyl)amino]-hydroxy-3-(methoxymethyl)-phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
Name
α-(Benzyloxycarbonyl)amino-4-hydroxy-3-(methoxymethyl)benzeneacetic acid
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(NC(C1C=CC(O)=C(COC)C=1)C(O)=O)=O)C1C=CC=CC=1.C(OC(Cl)=O)C(C)C.N[CH:35]1[C:41](=[O:42])[N:40]2[CH:36]1[S:37][C:38]([CH3:47])([CH3:46])[CH:39]2[C:43]([OH:45])=[O:44].C(N(CC)CC)C>O1CCCC1.O1CCCC1.O>[CH3:46][C:38]1([CH3:47])[S:37][CH:36]2[N:40]([C:41](=[O:42])[CH2:35]2)[CH:39]1[C:43]([OH:45])=[O:44] |f:5.6|

Inputs

Step One
Name
α-(Benzyloxycarbonyl)amino-4-hydroxy-3-(methoxymethyl)benzeneacetic acid
Quantity
0.1 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC(C(=O)O)C1=CC(=C(C=C1)O)COC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
NC1C2SC(C(N2C1=O)C(=O)O)(C)C
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring for about 30 minutes at -10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to the above formed solution
STIRRING
Type
STIRRING
Details
This mixture is stirred for 30 minutes at -10° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is raised to about 20° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for an additional 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the coupled product is extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(C(N2C(CC2S1)=O)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04197240

Procedure details

α-(Benzyloxycarbonyl)amino-4-hydroxy-3-(methoxymethyl)benzeneacetic acid (0.1 mole) is dissolved in tetrahydrofuran (THF). The temperature of the solution is maintained at about -10° C. and 0.2 mole of isobutylchloroformate is added. After stirring for about 30 minutes at -10° C., 0.1 mole of 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid in a 50/50 THF/water solution containing 0.1 mole of triethylamine is added to the above formed solution. This mixture is stirred for 30 minutes at -10° C. and then the temperature is raised to about 20° C. Stirring is continued for an additional 30 minutes. The pH is adjusted to 4.5 to 5.5, and the coupled product is extracted into ethyl acetate. The ethyl acetate is dried over magnesium sulfate, filtered and evaporated to give the coupled product, 6-[[(benzyloxycarbonyl)amino]-hydroxy-3-(methoxymethyl)-phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
Name
α-(Benzyloxycarbonyl)amino-4-hydroxy-3-(methoxymethyl)benzeneacetic acid
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(NC(C1C=CC(O)=C(COC)C=1)C(O)=O)=O)C1C=CC=CC=1.C(OC(Cl)=O)C(C)C.N[CH:35]1[C:41](=[O:42])[N:40]2[CH:36]1[S:37][C:38]([CH3:47])([CH3:46])[CH:39]2[C:43]([OH:45])=[O:44].C(N(CC)CC)C>O1CCCC1.O1CCCC1.O>[CH3:46][C:38]1([CH3:47])[S:37][CH:36]2[N:40]([C:41](=[O:42])[CH2:35]2)[CH:39]1[C:43]([OH:45])=[O:44] |f:5.6|

Inputs

Step One
Name
α-(Benzyloxycarbonyl)amino-4-hydroxy-3-(methoxymethyl)benzeneacetic acid
Quantity
0.1 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC(C(=O)O)C1=CC(=C(C=C1)O)COC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
NC1C2SC(C(N2C1=O)C(=O)O)(C)C
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring for about 30 minutes at -10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to the above formed solution
STIRRING
Type
STIRRING
Details
This mixture is stirred for 30 minutes at -10° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is raised to about 20° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for an additional 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the coupled product is extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(C(N2C(CC2S1)=O)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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